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Compound of Interest

Compound Name:
4-Amino-N,N-

dimethylbenzenesulfonamide

Cat. No.: B159138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
4-Amino-N,N-dimethylbenzenesulfonamide, a member of the sulfonamide class of

compounds, presents a promising scaffold for novel therapeutic agent development. While

direct research on this specific molecule is limited, the extensive investigation into structurally

similar benzenesulfonamides provides a strong rationale for its exploration in several key

research areas. This technical guide outlines potential avenues of investigation, focusing on its

role as a carbonic anhydrase inhibitor and its potential applications in oncology and infectious

diseases. This document provides a framework for future research by summarizing relevant

quantitative data from related compounds, detailing essential experimental protocols, and

visualizing key concepts.

Chemical and Physical Properties of 4-Amino-N,N-
dimethylbenzenesulfonamide
A clear understanding of the fundamental properties of 4-Amino-N,N-
dimethylbenzenesulfonamide is crucial for its synthesis, handling, and formulation.
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Property Value Reference

CAS Number 1709-59-7 [1][2]

Molecular Formula C₈H₁₂N₂O₂S [1][2]

Molecular Weight 200.26 g/mol [1][2]

Appearance Solid [1]

InChI

1S/C8H12N2O2S/c1-

10(2)13(11,12)8-5-3-7(9)4-6-

8/h3-6H,9H2,1-2H3

[1]

SMILES CN(C)S(=O)(=O)c1ccc(N)cc1 [1]

Potential Research Area 1: Carbonic Anhydrase
Inhibition
The benzenesulfonamide moiety is a well-established pharmacophore for the inhibition of

carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological

processes.[3] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions

like glaucoma, epilepsy, and certain types of cancer.[3]

Rationale for Investigation
Numerous studies on 4-amino-substituted benzenesulfonamides have demonstrated their

potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms.[3] Given

its structural similarity, 4-Amino-N,N-dimethylbenzenesulfonamide is a prime candidate for

investigation as a CA inhibitor. Research should focus on determining its binding affinity and

selectivity profile across the different hCA isoforms.

Key Quantitative Data from Related
Benzenesulfonamides
The following table summarizes the binding affinities (Kd) of representative 4-substituted

diazobenzenesulfonamides for various carbonic anhydrase isoforms, providing a benchmark

for potential studies on 4-Amino-N,N-dimethylbenzenesulfonamide.
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Compoun
d

CA I (Kd,
nM)

CA II (Kd,
nM)

CA VI
(Kd, nM)

CA VII
(Kd, nM)

CA XII
(Kd, µM)

CA XIII
(Kd, nM)

Diazobenz

enesulfona

mide with

pyrrolidine

12 100 >1000 150 25 20

Diazobenz

enesulfona

mide with

piperidine

8 80 >1000 120 20 15

Diazobenz

enesulfona

mide with

morpholine

10 90 >1000 130 22 18

Diazobenz

enesulfona

mide with

hexamethyl

eneimine

7 70 >1000 100 18 12

Diazobenz

enesulfona

mide with

dimethylam

ine

6 60 >1000 80 15 10

Diazobenz

enesulfona

mide with

diethylamin

e

9 85 >1000 110 20 16

Data extracted from studies on related 4-substituted diazobenzenesulfonamides and presented

as a potential reference for future studies.[3]
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Proposed Experimental Workflow
The following workflow is proposed for the initial screening and characterization of 4-Amino-
N,N-dimethylbenzenesulfonamide as a carbonic anhydrase inhibitor.
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(e.g., Stopped-Flow)
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X-ray Crystallography of
Protein-Ligand Complex
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Proposed experimental workflow for CA inhibitor evaluation.
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Detailed Experimental Protocol: Fluorescent Thermal
Shift Assay (FTSA)
This protocol is adapted from studies on related benzenesulfonamides and can be used for the

initial screening of 4-Amino-N,N-dimethylbenzenesulfonamide.[3]

Protein Preparation: Recombinantly express and purify the desired human carbonic

anhydrase isoforms.

Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES pH 7.5, 150 mM NaCl.

Compound Preparation: Prepare a stock solution of 4-Amino-N,N-
dimethylbenzenesulfonamide in DMSO. Serially dilute the compound to the desired

concentrations.

Assay Plate Setup: In a 96-well PCR plate, add the CA protein, the fluorescent dye (e.g.,

SYPRO Orange), and the test compound or DMSO control to the assay buffer.

Thermal Denaturation: Run the assay in a real-time PCR instrument. Program a temperature

gradient from 25 °C to 95 °C with a ramp rate of 1 °C/min.

Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting

temperature (Tm) is the midpoint of the unfolding transition. A shift in Tm in the presence of

the compound indicates binding. Calculate the change in melting temperature (ΔTm) by

subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein +

compound).

Potential Research Area 2: Anticancer Activity
The inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII,

is a promising strategy in cancer therapy.[4][5] These isoforms are often overexpressed in

hypoxic tumors and contribute to tumor acidosis and proliferation.

Rationale for Investigation
Given the potential of 4-Amino-N,N-dimethylbenzenesulfonamide to inhibit carbonic

anhydrases, its evaluation as an anticancer agent is a logical next step. Research should focus

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b159138?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271771/
https://www.benchchem.com/product/b159138?utm_src=pdf-body
https://www.benchchem.com/product/b159138?utm_src=pdf-body
https://www.benchchem.com/product/b112339
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037358/
https://www.benchchem.com/product/b159138?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


on its cytotoxicity against various cancer cell lines, particularly those known to overexpress CA

IX and XII, and on elucidating its mechanism of action.

Key Quantitative Data from Related
Benzenesulfonamide Derivatives
The following table presents the IC50 values of novel benzenesulfonamide derivatives against

different cancer cell lines, which can serve as a reference for future studies.

Compound
MDA-MB-231
(IC50, µM)

HepG2 (IC50,
µM)

CA IX
Inhibition
(IC50, nM)

CA II Inhibition
(IC50, µM)

4e 1.52 2.15 10.93 1.55

4g 2.03 3.11 15.27 2.89

4h 3.17 4.26 25.06 3.92

Data extracted from a study on novel benzenesulfonamide derivatives.[5]

Proposed Signaling Pathway for Investigation
The inhibition of CA IX by sulfonamides can lead to an increase in intracellular pH and a

decrease in extracellular pH, ultimately inducing apoptosis. This proposed signaling pathway

can be a focus of mechanistic studies.
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Proposed mechanism of anticancer action.

Detailed Experimental Protocol: Cell Viability Assay
(MTT Assay)
This protocol can be used to assess the cytotoxic effects of 4-Amino-N,N-
dimethylbenzenesulfonamide on cancer cell lines.

Cell Culture: Culture the desired cancer cell lines (e.g., MDA-MB-231, HeLa) in appropriate

media and conditions.
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Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of 4-Amino-N,N-
dimethylbenzenesulfonamide (and a vehicle control, e.g., DMSO) for a specified duration

(e.g., 48 or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol

with HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration of the compound that inhibits cell growth by

50%).

Potential Research Area 3: Antimicrobial Activity
Sulfonamides were among the first antimicrobial agents to be widely used and continue to be a

source of inspiration for the development of new antibacterial drugs. Their primary mechanism

of action in bacteria is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential

for folate synthesis.

Rationale for Investigation
The structural features of 4-Amino-N,N-dimethylbenzenesulfonamide warrant its

investigation as a potential antimicrobial agent. Research should be directed towards

determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant

bacterial strains and exploring its mechanism of action. Furthermore, some studies suggest

that sulfonamides can inhibit bacterial carbonic anhydrases, presenting an alternative

antibacterial mechanism.[6]
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Key Quantitative Data from Related Antimicrobial
Studies
The following table shows the minimum inhibitory concentration (MIC) and minimum

bactericidal concentration (MBC) values of silver(I)-N-Heterocyclic Carbene (Ag(I)-NHC)

complexes, which have shown strong antimicrobial properties, providing a comparative

reference.

Complex
E. coli MIC
(mM)

E. coli MBC
(mM)

P. aeruginosa
MIC (mM)

P. aeruginosa
MBC (mM)

2a 0.062 0.125 0.125 0.250

2b 0.125 0.250 0.250 0.500

2c 0.250 0.500 0.500 1.000

2d 0.500 1.000 1.000 >1.000

Data from a study on antimicrobial silver complexes, presented for comparative purposes.[7]

Proposed Experimental Workflow for Antimicrobial
Evaluation
A systematic approach is necessary to evaluate the antimicrobial potential of 4-Amino-N,N-
dimethylbenzenesulfonamide.
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Proposed workflow for antimicrobial agent evaluation.
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Detailed Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination by Broth
Microdilution
This standard protocol is used to determine the lowest concentration of an antimicrobial agent

that inhibits the visible growth of a microorganism.

Bacterial Culture: Grow the test bacteria in a suitable broth medium to the mid-logarithmic

phase.

Compound Preparation: Prepare a stock solution of 4-Amino-N,N-
dimethylbenzenesulfonamide in an appropriate solvent (e.g., DMSO). Perform serial two-

fold dilutions of the compound in a 96-well microtiter plate containing broth.

Inoculation: Inoculate each well with a standardized bacterial suspension to a final

concentration of approximately 5 x 10^5 CFU/mL. Include positive (bacteria only) and

negative (broth only) controls.

Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37 °C)

for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which there is

no visible growth (turbidity) of the bacteria.

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC),

subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the

lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions
4-Amino-N,N-dimethylbenzenesulfonamide represents a molecule with significant untapped

research potential. Based on the extensive literature on related benzenesulfonamides,

promising avenues for investigation include its activity as a carbonic anhydrase inhibitor for

potential applications in oncology and other therapeutic areas, as well as its potential as an

antimicrobial agent. The experimental frameworks and protocols provided in this guide offer a

starting point for researchers to systematically explore the biological activities of this
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compound. Future research should also focus on the synthesis of novel derivatives to establish

structure-activity relationships (SAR) and optimize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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